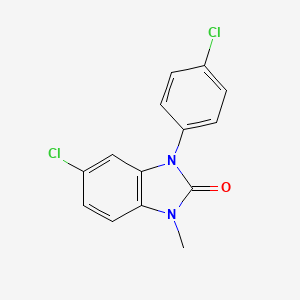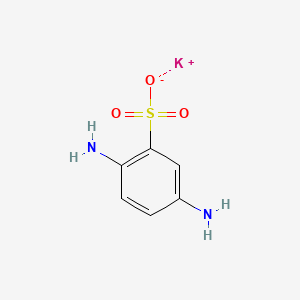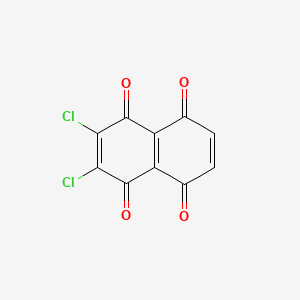
2,3-Dichloro-1,4,5,8-naphthalenetetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-1,4,5,8-naphthalenetetrone is an organic compound with the molecular formula C10H2Cl2O4. It is a derivative of naphthalene and is characterized by the presence of two chlorine atoms and four ketone groups. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-1,4,5,8-naphthalenetetrone typically involves the chlorination of 1,4,5,8-naphthalenetetrone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichloro-1,4,5,8-naphthalenetetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.
Major Products Formed:
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted naphthalenetetrone derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-1,4,5,8-naphthalenetetrone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and dyes.
Biological Studies: Researchers use it to study the effects of chlorinated naphthoquinones on biological systems, including their potential as anticancer agents.
Industrial Applications: It serves as a catalyst in various chemical reactions and as an additive in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-1,4,5,8-naphthalenetetrone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile reagent in organic synthesis. Its molecular targets include various enzymes and proteins that participate in redox processes. The pathways involved often include the formation of reactive oxygen species and the modulation of cellular redox states.
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Naphthalenetetrone: Lacks the chlorine atoms but shares the naphthoquinone core structure.
2,3-Dichloro-1,4-naphthoquinone: Similar in structure but with fewer ketone groups.
Naphthalenetetracarboxylic dianhydride: Contains carboxylic anhydride groups instead of ketones and chlorines.
Uniqueness: 2,3-Dichloro-1,4,5,8-naphthalenetetrone is unique due to the presence of both chlorine atoms and multiple ketone groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
78456-63-0 |
|---|---|
Molekularformel |
C10H2Cl2O4 |
Molekulargewicht |
257.02 g/mol |
IUPAC-Name |
2,3-dichloronaphthalene-1,4,5,8-tetrone |
InChI |
InChI=1S/C10H2Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2H |
InChI-Schlüssel |
JCGZOXQVXZJDSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C2=C(C1=O)C(=O)C(=C(C2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


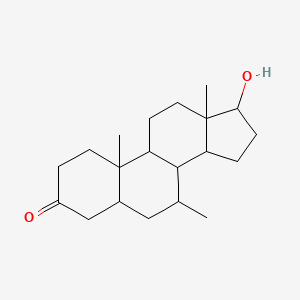
![2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B14438211.png)
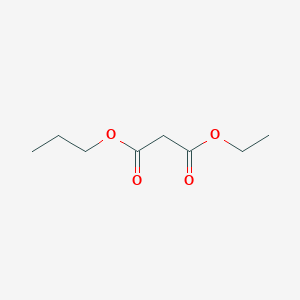
![1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea](/img/structure/B14438214.png)
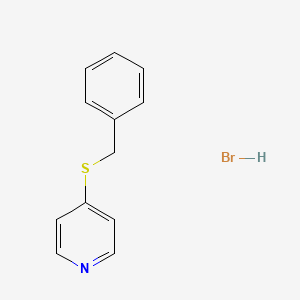
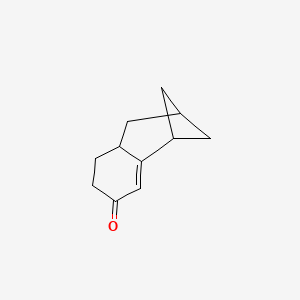
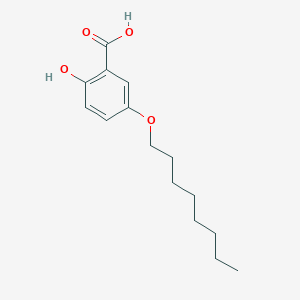
![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
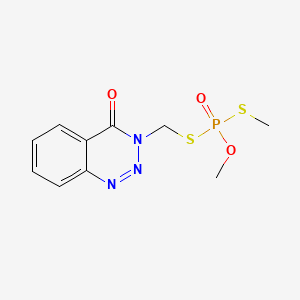
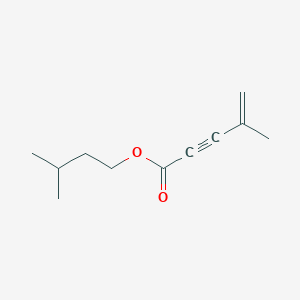
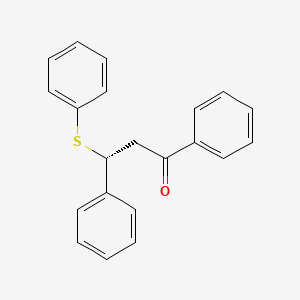
![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
